4-Bromothieno[2,3-d]pyrimidine
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Overview
Description
4-Bromothieno[2,3-d]pyrimidine is a heterocyclic compound that features a bromine atom attached to a thieno[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
4-Bromothieno[2,3-d]pyrimidine is a compound that has been found to interact with protein kinases . Protein kinases are enzymes that play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can lead to changes in the cellular processes controlled by these kinases, potentially altering cell growth, differentiation, and other functions .
Biochemical Pathways
Given its interaction with protein kinases, it is likely that it affects pathways related to cell growth and differentiation
Pharmacokinetics
The compound’s molecular weight (21507 g/mol) and physical form (powder) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of protein kinases. By inhibiting these enzymes, the compound could potentially alter cellular processes such as cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothieno[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the Gewald reaction, which forms 2-aminothiophenes. These intermediates undergo cyclization to form the thieno[2,3-d]pyrimidine core. The bromination step is then carried out using bromine or N-bromosuccinimide under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scale. This involves using bulk chemicals and standard laboratory equipment to achieve high yields without the need for chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 4-Bromothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can form more complex heterocyclic structures through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-Bromothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Industry: The compound is used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine: Lacks the bromine atom but shares the core structure.
4-Chlorothieno[2,3-d]pyrimidine: Similar structure with a chlorine atom instead of bromine.
Thieno[3,2-d]pyrimidine: Different positioning of the nitrogen atoms in the pyrimidine ring.
Uniqueness: 4-Bromothieno[2,3-d]pyrimidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .
Properties
IUPAC Name |
4-bromothieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDNPHSDJPOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14080-60-5 |
Source
|
Record name | 4-bromothieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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